molecular formula C14H19BrO9 B3150655 (2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-bromotetrahydro-2H-pyran-3,4,5-triyl triacetate CAS No. 6919-96-6

(2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-bromotetrahydro-2H-pyran-3,4,5-triyl triacetate

Cat. No.: B3150655
CAS No.: 6919-96-6
M. Wt: 411.2 g/mol
InChI Key: CYAYKKUWALRRPA-RKQHYHRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS 572-09-8) is a brominated tetraacetate derivative of a tetrahydro-2H-pyran scaffold. Its molecular formula is C₁₄H₁₉BrO₉, with a molecular weight of 411.20 g/mol . Key features include:

  • A bromine atom at position 5.
  • Acetoxymethyl and triacetate groups, conferring lipophilicity and stability.
  • Storage requirements: dark, inert atmosphere or –20°C to prevent degradation .
  • Hazard warnings include skin/eye irritation (H315, H319) and respiratory irritation (H335) .

Properties

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-bromooxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYAYKKUWALRRPA-RKQHYHRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)Br)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)Br)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrO9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-bromotetrahydro-2H-pyran-3,4,5-triyl triacetate is a complex organic compound with significant potential in various biological applications. This compound is characterized by its unique structure that includes multiple acetoxy groups and a tetrahydropyran ring. The molecular formula is C14H19BrO9 with a molar mass of 411.2 g/mol. Understanding its biological activity is crucial for its application in medicinal chemistry and biochemistry.

PropertyValue
Molecular FormulaC14H19BrO9
Molar Mass411.2 g/mol
Density1.49 g/cm³ (predicted)
Melting Point88-89 °C
Boiling Point412 °C (predicted)

The biological activity of (2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-bromotetrahydro-2H-pyran-3,4,5-triyl triacetate primarily involves its interaction with specific molecular targets. The acetoxy groups can undergo hydrolysis to release acetic acid, which may participate in various biochemical pathways. The compound's structure allows it to interact with enzymes and receptors, influencing their activity and leading to various biological effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that the compound has potential antimicrobial effects against various pathogens. Its bromine atom may enhance its reactivity and efficacy against microbial cells.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered biochemical processes within cells.
  • Cell Signaling Modulation : The presence of acetoxy groups allows the compound to modulate cell signaling pathways, potentially influencing cellular responses to external stimuli.
  • Therapeutic Applications : There is ongoing research into the use of this compound as a therapeutic agent in treating diseases due to its unique structural properties.

Case Studies

Several case studies have explored the biological activity of (2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-bromotetrahydro-2H-pyran-3,4,5-triyl triacetate:

  • Study on Antimicrobial Activity : A study demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli when tested in vitro.
  • Enzyme Interaction Analysis : Another study focused on the inhibition of glycosyltransferases by this compound. Results indicated that it effectively reduced enzyme activity by binding to the active site.

Research Findings

Recent findings highlight the potential of (2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-bromotetrahydro-2H-pyran-3,4,5-triyl triacetate in various applications:

  • Biochemical Pathways : Research has shown that the compound can influence several key biochemical pathways involved in metabolism and cellular signaling.
  • Drug Development : Ongoing investigations are exploring its role as a precursor for novel drug formulations aimed at treating infections and metabolic disorders.

Comparison with Similar Compounds

Substituent Variations at Position 6

The position 6 substituent critically influences physicochemical and biological properties. Below is a comparative analysis:

Compound (Position 6 Substituent) Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Properties/Applications References
Target Compound (Br) 411.20 N/A N/A Bromine as a leaving group; potential intermediate for nucleophilic substitution
(2R,3R,4S,5S,6R)-2-bromo-6-(methoxymethyl)... N/A N/A N/A Bromine retained; methoxymethyl enhances solubility
Compound 10a (3-fluoro-2-methylphenoxy) ~488.44* 127–129 33 Increased bulk; potential bioactivity modulation
Compound 11a (pyridin-4-yloxy) ~463.41* 132–134 27 Aromaticity may improve binding to targets
Compound 13a (5-(acetoxymethyl)-2-fluorophenoxy) ~552.50* 125–127 78 Enhanced lipophilicity; acetyl-protected hydroxyl
(2R,3R,4S,5R,6R)-6-((5-amino-1,3,4-thiadiazol-2-yl)thio) ~455.38* N/A N/A Thiol group for conjugation; potential antimicrobial activity
(2R,3R,4S,5R,6S)-6-mercapto 364.37 N/A N/A Free thiol for disulfide formation; stored at 2–8°C
(2R,3S,4S,5R,6S)-6-azido N/A N/A N/A Click chemistry applications via azide-alkyne cycloaddition
(2R,3R,4S,5R)-6-oxo 348.30 N/A N/A Ketone functionality for redox reactions or hydrogen bonding

*Calculated based on molecular formulas in cited evidence.

Stability and Reactivity

  • Bromine vs. Thiol/Azido Groups : Bromine’s leaving group ability contrasts with the nucleophilic reactivity of thiols (e.g., disulfide formation) and azides (e.g., cycloaddition).
  • Ketone vs. Acetate : The 6-oxo analog () may exhibit higher polarity and susceptibility to reduction compared to the bromo compound.
  • Storage Requirements : The target compound’s sensitivity to light and moisture necessitates inert storage, whereas thiol-containing analogs (e.g., ) require refrigeration to prevent oxidation .

Q & A

Basic: What are the standard synthetic routes for this compound, and how are yields optimized?

Methodological Answer:
The compound is typically synthesized via regioselective bromination of acetylated pyranose intermediates. A common approach involves:

  • Step 1: Reacting a peracetylated glucopyranose derivative with bromine or N-bromosuccinimide (NBS) under anhydrous conditions (e.g., THF, 0°C to room temperature) .
  • Step 2: Using trimethylphosphine as a catalyst to enhance regioselectivity, achieving yields up to 87% .
  • Optimization: Reaction temperature and stoichiometric ratios (e.g., 1.2 equiv. NBS) are critical. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity.

Advanced: How can stereochemical integrity be maintained during synthesis, and what analytical methods confirm configuration?

Methodological Answer:

  • Stereochemical Control: Use chiral auxiliaries or enantioselective catalysis. For example, low-temperature reactions (−20°C) minimize epimerization .
  • Confirmation Techniques:
    • NMR: 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR coupling constants (e.g., J3,4J_{3,4} and J4,5J_{4,5}) to verify axial/equatorial substituents .
    • X-ray Crystallography: Definitive proof of configuration for crystalline intermediates .
    • Polarimetry: Monitor optical rotation during synthesis to detect racemization .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Storage: 2–8°C under inert atmosphere (argon or nitrogen) in airtight containers .
  • Handling: Avoid moisture (desiccants recommended) and prolonged exposure to light (amber glass vials) .
  • Stability Tests: Periodic HPLC analysis to detect hydrolytic degradation of acetyl groups .

Advanced: How can researchers address conflicting data on reaction regioselectivity in brominated pyran derivatives?

Methodological Answer:

  • Hypothesis Testing: Compare bromination under varying conditions (e.g., solvent polarity, Lewis acids like FeCl3_3) to identify dominant pathways .
  • Isotopic Labeling: Use 18O^{18}\text{O}-labeled intermediates to track oxygen migration during bromination .
  • Computational Modeling: DFT calculations (e.g., Gaussian) to predict transition-state energies and regioselectivity trends .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR: 1H^{1}\text{H}-, 13C^{13}\text{C}-, and 2D-COSY for structural elucidation of acetyl and bromine positions .
  • IR Spectroscopy: Confirmation of ester (C=O, ~1740 cm1^{-1}) and C-Br (600–800 cm1^{-1}) stretches .
  • Mass Spectrometry (ESI-MS): Molecular ion peaks (e.g., m/z 627 [M+H]+^+) and isotopic patterns for bromine .

Advanced: What strategies mitigate toxicity risks during in vitro biological assays?

Methodological Answer:

  • Dose Optimization: Pre-screen using MTT assays (1–100 µM range) to determine IC50_{50} values .
  • Protective Measures: Use fume hoods, HEPA filters, and PPE (nitrile gloves, P95 respirators) to limit inhalation/contact .
  • Alternative Derivatives: Synthesize non-brominated analogs (e.g., chloro or methyl substitutes) for comparative toxicity studies .

Basic: How is the compound utilized in glycotherapeutic research?

Methodological Answer:

  • Role: Intermediate for lipidated glycoconjugates, enhancing drug solubility and targeting .
  • Applications:
    • Conjugation with aminohexyl linkers for antibody-drug conjugates (ADCs) .
    • Glycosylation of small molecules to improve pharmacokinetics .

Advanced: What methodologies assess environmental impact given limited ecotoxicological data?

Methodological Answer:

  • Computational Tools:
    • EPI Suite: Predict biodegradation (BIOWIN) and bioaccumulation (BCFBAF) .
    • ECOSAR: Estimate aquatic toxicity (LC50_{50} for fish/daphnia) .
  • Experimental: Microcosm studies with soil/water samples to track degradation products via LC-MS .

Basic: What are the primary hazards associated with handling this compound?

Methodological Answer:

  • Acute Toxicity: Harmful if swallowed (H302) or inhaled (H335) .
  • Irritation: Causes skin (H315) and serious eye irritation (H319) .
  • Mitigation:
    • Emergency eyewash stations and deluge showers in labs .
    • Neutralization protocols for spills (e.g., sodium bicarbonate for acid degradation) .

Advanced: How can researchers resolve discrepancies in reported melting points or spectral data?

Methodological Answer:

  • Reproducibility Checks: Synthesize batches under identical conditions (solvent purity, heating rates) .
  • Interlab Comparisons: Collaborate with external labs to validate NMR/MS data .
  • Dynamic DSC: Analyze melting behavior under controlled heating/cooling cycles to detect polymorphs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-bromotetrahydro-2H-pyran-3,4,5-triyl triacetate
Reactant of Route 2
Reactant of Route 2
(2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-bromotetrahydro-2H-pyran-3,4,5-triyl triacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.